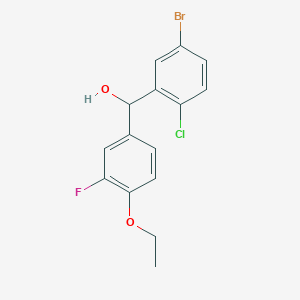
(5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol is an organic compound that contains bromine, chlorine, ethoxy, and fluorine substituents on a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-chlorobenzaldehyde and 4-ethoxy-3-fluorobenzyl alcohol.
Grignard Reaction: The Grignard reagent is prepared by reacting 4-ethoxy-3-fluorobenzyl bromide with magnesium in anhydrous ether. This Grignard reagent is then reacted with 5-bromo-2-chlorobenzaldehyde to form the desired product.
Reaction Conditions: The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of (5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)ketone.
Reduction: Formation of (5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)alkane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: (5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.
Biology
Biological Probes: The compound can be used as a probe to study biological processes and interactions due to its unique chemical properties.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mecanismo De Acción
The mechanism of action of (5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanol
- (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanol
- (5-Bromo-2-chlorophenyl)(4-methoxy-3-fluorophenyl)methanol
Uniqueness
- Substituent Effects : The presence of both ethoxy and fluorine substituents on the phenyl ring imparts unique chemical and physical properties to (5-Bromo-2-chlorophenyl)(4-ethoxy-3-fluorophenyl)methanol, distinguishing it from similar compounds.
- Reactivity : The combination of bromine, chlorine, ethoxy, and fluorine groups influences the reactivity and selectivity of the compound in various chemical reactions.
Propiedades
Fórmula molecular |
C15H13BrClFO2 |
|---|---|
Peso molecular |
359.62 g/mol |
Nombre IUPAC |
(5-bromo-2-chlorophenyl)-(4-ethoxy-3-fluorophenyl)methanol |
InChI |
InChI=1S/C15H13BrClFO2/c1-2-20-14-6-3-9(7-13(14)18)15(19)11-8-10(16)4-5-12(11)17/h3-8,15,19H,2H2,1H3 |
Clave InChI |
NBXDEJGLPKMAHF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=C1)C(C2=C(C=CC(=C2)Br)Cl)O)F |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
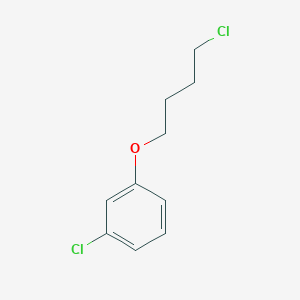
![5-(Iodomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B8537664.png)

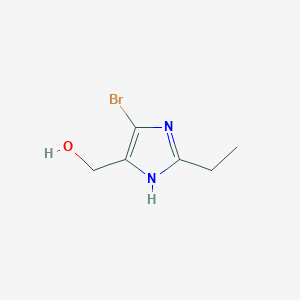

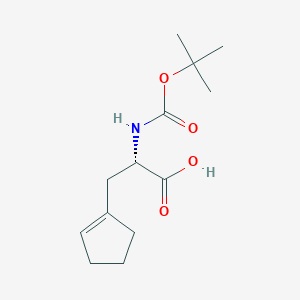
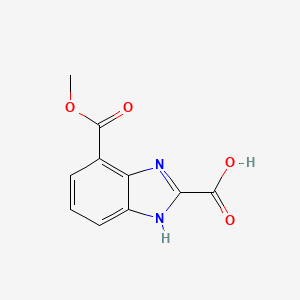
![2'-[2-(1-Methyl-2-piperidyl)ethyl]picolinanilide](/img/structure/B8537706.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8537718.png)

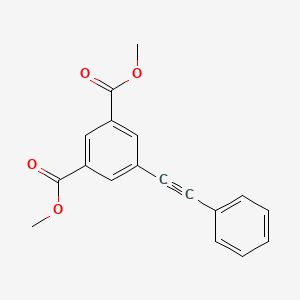
![Ethyl (2-{[(2-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B8537736.png)

